molecular formula C19H17ClN2O4S B2579954 Methyl 2-[2-[2-(4-chlorophenoxy)acetyl]imino-6-methyl-1,3-benzothiazol-3-yl]acetate CAS No. 897616-90-9

Methyl 2-[2-[2-(4-chlorophenoxy)acetyl]imino-6-methyl-1,3-benzothiazol-3-yl]acetate

Cat. No. B2579954
CAS RN: 897616-90-9
M. Wt: 404.87
InChI Key: DCKZQTDQTXZLDP-VZCXRCSSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a derivative of benzothiazole, which is a heterocyclic compound with a benzene ring fused to a thiazole ring. It also contains a chlorophenoxy group and an acetyl group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a fused ring system . The benzothiazole ring system is aromatic, and the chlorophenoxy and acetyl groups would add to the molecular complexity .

Scientific Research Applications

Applications in Drug Development and Biological Activity

  • Aldose Reductase Inhibitors for Diabetic Complications : Benzothiazole derivatives have been synthesized and evaluated as aldose reductase inhibitors, showing potential as novel drugs for treating diabetic complications. The compounds exhibited significant inhibitory potency, indicating their therapeutic potential (Sher Ali et al., 2012).

  • Antimicrobial Activity : Certain benzothiazole derivatives have been synthesized to explore their antimicrobial activities. These studies contribute to the development of new antimicrobial agents, addressing the need for novel treatments against resistant microbial strains (Gülhan Turan-Zitouni et al., 2004).

  • Anticancer Activity : Novel 4-thiazolidinones with benzothiazole moiety have been screened for antitumor activity, with some compounds showing effectiveness against various cancer cell lines. This highlights the potential of benzothiazole derivatives in cancer therapy (D. Havrylyuk et al., 2010).

  • Antihypertensive α-Blocking Agents : Research on thiosemicarbazides, triazoles, and Schiff bases derived from benzothiazole compounds has demonstrated good antihypertensive α-blocking activity with low toxicity. This opens up possibilities for the development of new antihypertensive drugs (B. F. Abdel-Wahab et al., 2008).

Mechanism of Action

The mechanism of action of this compound is not clear without specific context or application. If it’s intended for use as a drug, the mechanism of action would depend on the biological target. If it’s intended for use in materials science, the mechanism might refer to how it interacts with other components of a material .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. For example, if it’s a solid, it might pose a dust explosion hazard. If it’s a liquid, it might be a skin or eye irritant .

Future Directions

The future directions for research on this compound would depend on its intended application. For example, if it shows promise as a drug, future research might focus on improving its potency, selectivity, or pharmacokinetic properties .

properties

IUPAC Name

methyl 2-[2-[2-(4-chlorophenoxy)acetyl]imino-6-methyl-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O4S/c1-12-3-8-15-16(9-12)27-19(22(15)10-18(24)25-2)21-17(23)11-26-14-6-4-13(20)5-7-14/h3-9H,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCKZQTDQTXZLDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=NC(=O)COC3=CC=C(C=C3)Cl)S2)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-methyl 2-(2-((2-(4-chlorophenoxy)acetyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate

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